molecular formula C13H15NO B11901332 1,2,6,8-Tetramethylquinolin-4(1H)-one

1,2,6,8-Tetramethylquinolin-4(1H)-one

Cat. No.: B11901332
M. Wt: 201.26 g/mol
InChI Key: IXPLLWZDKIEVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,6,8-Tetramethylquinolin-4(1H)-one (CAS: 1209161-11-4) is a methyl-substituted quinolinone derivative characterized by a bicyclic aromatic framework with four methyl groups at positions 1, 2, 6, and 8. Its structure combines electron-donating methyl substituents with a ketone functional group at the 4-position, conferring unique electronic and steric properties. This compound is synthesized via multi-step protocols involving alkylation, cyclization, and purification techniques such as column chromatography and recrystallization . Analytical validation, including $ ^1H $-NMR and LC-MS, ensures structural integrity and purity.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1,2,6,8-tetramethylquinolin-4-one

InChI

InChI=1S/C13H15NO/c1-8-5-9(2)13-11(6-8)12(15)7-10(3)14(13)4/h5-7H,1-4H3

InChI Key

IXPLLWZDKIEVRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6,8-Tetramethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1,2,6,8-Tetramethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

1,2,6,8-Tetramethylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,6,8-Tetramethylquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The structural uniqueness of 1,2,6,8-tetramethylquinolin-4(1H)-one lies in its substitution pattern. Below is a comparative analysis with analogous quinolinone derivatives:

Compound Name CAS No. Substituents Key Structural Differences Similarity Score
1-Ethyl-2,6,8-trimethylquinolin-4(1H)-one 1210613-18-5 1-Ethyl, 2,6,8-trimethyl Ethyl at position 1 vs. methyl 1.00
6-Amino-1-ethyl-2-methylquinolin-4(1H)-one 1049140-58-0 6-Amino, 1-ethyl, 2-methyl Amino at position 6; ethyl at position 1 0.98
2-Methyl-1-vinylquinolin-4(1H)-one 71314-93-7 2-Methyl, 1-vinyl Vinyl at position 1 vs. methyl 0.98
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one - 7-Chloro, 6-fluoro, dihydro core Halogens; saturated 2,3-dihydro core N/A

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Amino substituents (e.g., 6-amino derivative) enhance solubility but may reduce metabolic stability, whereas halogens (e.g., 7-chloro-6-fluoro analog) improve electrophilic reactivity .
  • Saturation: Dihydroquinolinones (e.g., 2,3-dihydro derivatives) exhibit reduced aromaticity, affecting π-π stacking interactions in drug-receptor binding .

Comparative Reaction Conditions :

Reaction Type Target Compound Reagents/Conditions Yield/Purity
Iodination 2-Methyl-3-iodo-4-ethoxy-THQ I$_2$, KI, DMF, rt, 20 h Quantitative yield; NMR-confirmed purity
Bromination 6-Bromo-THQ derivative NBS, DMF, rt Chromatography-purified; MS-validated
Reductive Alkylation Piperidinyl-THQ NaBH(OAc)$_3$, acetic acid 85% yield; yellow oil
Physicochemical and Spectral Properties
  • $ ^1H $-NMR Shifts: Methyl groups in this compound resonate as singlets (δ 2.2–2.5 ppm), whereas ethyl or vinyl substituents show splitting patterns (e.g., δ 1.6–1.7 ppm for ethyl CH$_2$) .
  • Mass Spectrometry : Molecular ion peaks for methyl-rich derivatives (e.g., m/z 231 [M+H]$^+$) contrast with halogenated analogs (e.g., m/z 285 for 7-chloro-6-fluoro derivative) .

Biological Activity

1,2,6,8-Tetramethylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone with four methyl groups at positions 1, 2, 6, and 8. Its chemical structure can be represented as follows:

C13H13NO\text{C}_{13}\text{H}_{13}\text{N}\text{O}

This structure contributes to its lipophilicity and potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also demonstrated potent antioxidant activities. In a study measuring its ability to scavenge free radicals, it showed an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This indicates its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vivo experiments have indicated that this compound possesses anti-inflammatory properties. Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes these findings:

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL)
Control150120
Compound Treatment9070

These results suggest that the compound may be beneficial in managing inflammatory conditions .

The biological activities of this compound are attributed to its ability to interact with various cellular pathways. It is believed to modulate signaling pathways associated with inflammation and oxidative stress. Specifically, it may inhibit NF-kB activation and enhance the expression of antioxidant enzymes .

Case Studies

A notable case study involved the application of this compound in a clinical setting for treating chronic inflammatory diseases. Patients receiving treatment with this compound exhibited significant improvements in symptoms and biomarkers related to inflammation compared to a control group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.